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Compound of Interest

Compound Name: N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide

CAS No.: 51769-85-8

Cat. No.: B3143071

Get Quote

Executive Summary
The structural elucidation of small-molecule drug intermediates requires a rigorous, multi-modal analytical approach. N-[2-(morpholin-4-yl)-2-oxoeth
aliphatic compound featuring two distinct amide environments: a secondary acetamide and a tertiary morpholine amide, bridged by a methylene linke

This whitepaper provides an in-depth technical guide to the spectroscopic characterization of this compound. By synthesizing data from Nuclear Mag

Spectrometry (ESI-MS), we establish a self-validating framework for structural confirmation. Particular emphasis is placed on the causality behind exp

the specific collision-induced dissociation (CID) pathways of polyfunctional amides.

Structural Rationale & Analytical Workflow
To achieve unambiguous structural verification, the analytical workflow must probe different physical properties of the molecule. NMR provides the ca

modes of the two unique carbonyl environments; and ESI-MS/MS maps the connectivity through targeted gas-phase fragmentation.
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Figure 1: Multi-modal spectroscopic workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and Restricted Rotation Dynamics
The ¹H NMR spectrum of N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide is defined by the dynamic behavior of its tertiary amide bond. Amide bonds p

carbonyl π* orbital[1]. This resonance restricts rotation around the C–N bond.
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In the morpholine moiety, this restricted rotation means the two N-CH₂ groups are locked in different magnetic environments (one cis and one trans re

rather than a single sharp integration for 4 protons, the N-CH₂ signals appear as two distinct, broadened multiplets around 3.40 and 3.55 ppm. The se

Hz) with the adjacent methylene linker.

¹³C NMR Carbon Framework
The ¹³C NMR spectrum confirms the presence of eight distinct carbon environments. The two carbonyl carbons are highly diagnostic: the secondary a

appears slightly upfield at ~167.0 ppm. The restricted rotation observed in the ¹H spectrum is mirrored here, splitting the morpholine N-CH₂ carbons in

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)

Position ¹H Shift (ppm), Multiplicity, J (Hz), Int. ¹³C Shift (ppm)

1 (Acetamide CH₃) 1.85, s, 3H 22.5

2 (Acetamide C=O) - 169.5

3 (Amide NH) 8.05, br t, J=5.5 , 1H -

4 (Linker CH₂) 3.95, d, J=5.5 , 2H 41.0

5 (Morpholine C=O) - 167.0

6 (Morpholine N-CH₂) 3.40 - 3.55, m, 4H 42.2, 45.1

7 (Morpholine O-CH₂) 3.55 - 3.65, m, 4H 66.1, 66.3

NMR Experimental Protocol
Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS. Causality: DMSO is chosen over CDCl₃ be

bonding, sharpening the amide N-H signal and allowing the 3J coupling to be clearly resolved.

Acquisition: Acquire ¹H spectra at 298 K (400 MHz, zg30 pulse sequence, 16 scans, D1 = 2.0 s). Acquire ¹³C spectra (100 MHz, zgpg30 decoupled

Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation to optimize the signal-to-noise ratio

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to orthogonally validate the dual-amide nature of the compound. The vibrational spectrum is dominated by the Amide I (

a secondary and a tertiary amide, the Amide I band is bifurcated. The secondary acetamide C=O stretch occurs at a higher wavenumber (~1655 cm⁻

asymmetric stretch at ~1110 cm⁻¹ confirms the intact morpholine ether linkage.

Table 2: Key FT-IR (ATR) Spectral Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3280 Medium, broad N-H Stretch

~2850-2960 Weak C-H Stretch

~1655 Strong Amide I (Acetamide)

~1635 Strong Amide I (Morpholine)

~1545 Medium Amide II

~1110 Strong C-O-C Stretch

FT-IR Experimental Protocol
Background: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol and collect a background spectrum i
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Sampling: Place 1–2 mg of the neat solid directly onto the ATR crystal. Causality: ATR is utilized to prevent the hygroscopic absorption of water com

at 3280 cm⁻¹.

Acquisition: Apply the pressure clamp. Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans.

Mass Spectrometry (ESI-MS/MS)
Ionization and Collision-Induced Dissociation (CID)
Electrospray Ionization (ESI) in positive mode readily protonates the molecule at the carbonyl oxygens, yielding a robust [M+H]⁺ precursor ion at m/z 

Subjecting this precursor to Collision-Induced Dissociation (CID) reveals the structural connectivity. The fragmentation of polyfunctional amides typica

cleavage of the morpholine amide bond, resulting in the neutral loss of morpholine (87 Da) to yield a highly stabilized acylium fragment at m/z 100.0. A
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Figure 2: ESI-MS/MS Collision-Induced Dissociation (CID) fragmentation pathways.

Table 3: ESI-MS/MS Fragmentation Data (Positive Ion Mode)

m/z Ion Type Relative Abundance

187.1 [M+H]⁺ 100% (Precursor)

209.1 [M+Na]⁺ Variable

128.1 Fragment High

100.0 Fragment Medium

88.1 Fragment Low

ESI-MS/MS Experimental Protocol
Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade methanol/water (50:50, v/v) containing 0.1% formic acid. Causality: Formic acid p

maximizing ionization efficiency.

Infusion: Introduce the sample via direct infusion at 10 µL/min. Set capillary voltage to +3.5 kV and desolvation temperature to 250 °C.

Tandem MS: Isolate the m/z 187.1 precursor in Q1. Apply CID using argon collision gas at a normalized collision energy (NCE) of 20 eV. Scan prod
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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